2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of benzimidazole-substituted enaminones with arylguanidinium nitrates, leading to compounds with a general structure similar to the one , indicating a multi-step synthetic process that could involve similar intermediates or reactants (Determann et al., 2012).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the positioning of atoms within the molecule. Studies on similar compounds have reported X-ray crystal structures, confirming the design rationale and expected binding mode within protein ATP binding pockets, suggesting that detailed structural analysis is crucial for understanding the interaction mechanisms of such compounds (Mcintyre et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving the 1,2,4-oxadiazole moiety, such as its reaction with trifluoromethyl-β-diketones, indicate the compound's reactivity and potential for chemical modifications. The formation of pyrimidinium salts and subsequent ring-opening reactions highlight its chemical versatility (Buscemi et al., 2006).
Physical Properties Analysis
Physical properties, such as solubility and melting points, are crucial for understanding the compound's behavior in different environments. While specific data for this compound is not provided, related research into the physical properties of similar compounds can offer insights into solubility trends, crystallinity, and stability under various conditions.
Chemical Properties Analysis
The chemical properties of "2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide" can be inferred from studies on similar molecules, which exhibit a range of biological activities, including kinase inhibition. These properties are dictated by the functional groups present in the molecule, such as the pyrimidine and oxadiazole rings, which contribute to its potential as a multikinase inhibitor (Wang et al., 2004).
properties
IUPAC Name |
2-anilino-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13(2)9-16-23-17(27-24-16)12-25(3)18(26)14-10-20-19(21-11-14)22-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSNIFGFLUBXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CN(C)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide |
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